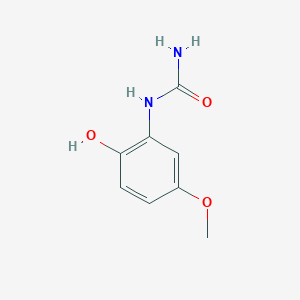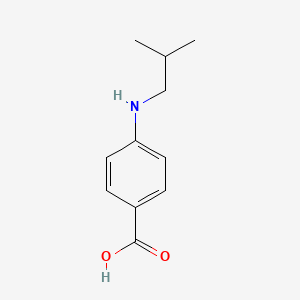
4-(Isobutylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isobutylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an isobutylamino group attached to the benzene ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutylamino)benzoic acid typically involves the alkylation of 4-aminobenzoic acid with isobutylamine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Isobutylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
4-(Isobutylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Isobutylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Butylamino)benzoic acid: Similar structure but with a butyl group instead of an isobutyl group.
4-(Methylamino)benzoic acid: Contains a methyl group instead of an isobutyl group.
4-(Dimethylamino)benzoic acid: Contains two methyl groups attached to the amino group.
Uniqueness
4-(Isobutylamino)benzoic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The isobutyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate biological tissues .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(2-methylpropylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-12-10-5-3-9(4-6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
InChI Key |
BAOWWXBKKKHWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


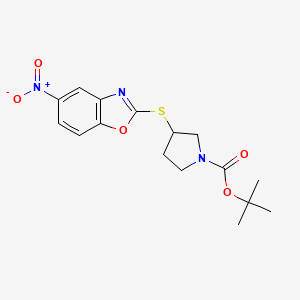
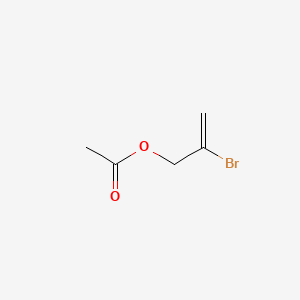
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
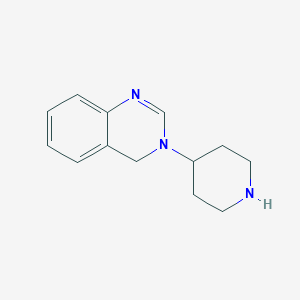


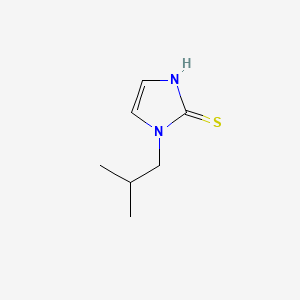

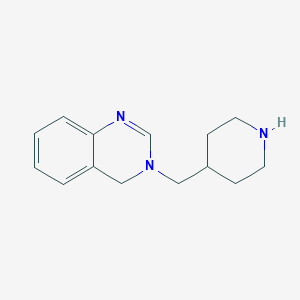
![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)


![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
